molecular formula C14H8ClNO2 B12804891 3-((2-Chlorophenyl)imino)-2-benzofuran-1(3H)-one CAS No. 7470-37-3

3-((2-Chlorophenyl)imino)-2-benzofuran-1(3H)-one

Cat. No.: B12804891
CAS No.: 7470-37-3
M. Wt: 257.67 g/mol
InChI Key: HAEUQTCAKDDCQP-UHFFFAOYSA-N
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Description

3-((2-Chlorophenyl)imino)-2-benzofuran-1(3H)-one is an organic compound characterized by its unique structure, which includes a benzofuran ring fused with a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Chlorophenyl)imino)-2-benzofuran-1(3H)-one typically involves the reaction of 2-chlorobenzaldehyde with 2-aminobenzofuran under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as column chromatography, can ensure the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

3-((2-Chlorophenyl)imino)-2-benzofuran-1(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction may produce benzofuran-2-amine derivatives.

Scientific Research Applications

3-((2-Chlorophenyl)imino)-2-benzofuran-1(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((2-Chlorophenyl)imino)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzaldehyde: A precursor in the synthesis of 3-((2-Chlorophenyl)imino)-2-benzofuran-1(3H)-one.

    2-Aminobenzofuran: Another precursor used in the synthesis.

    Benzofuran-2-carboxylic acid: A potential oxidation product.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzofuran ring with a chlorophenyl group makes it a versatile compound with diverse applications in scientific research.

Properties

CAS No.

7470-37-3

Molecular Formula

C14H8ClNO2

Molecular Weight

257.67 g/mol

IUPAC Name

3-(2-chlorophenyl)imino-2-benzofuran-1-one

InChI

InChI=1S/C14H8ClNO2/c15-11-7-3-4-8-12(11)16-13-9-5-1-2-6-10(9)14(17)18-13/h1-8H

InChI Key

HAEUQTCAKDDCQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC=CC=C3Cl)OC2=O

Origin of Product

United States

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